METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
The exact mechanism of action can vary greatly depending on the specific quinoline derivative and its molecular structure. Some quinoline-based drugs work by inhibiting certain enzymes or cellular processes, while others may interact with specific protein targets or disrupt biochemical pathways .
The pharmacokinetics, or how the drug is absorbed, distributed, metabolized, and excreted (ADME), can also vary. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all influence its pharmacokinetics .
The action environment, including factors like pH, temperature, and the presence of other substances, can influence the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Friedländer synthesis or other quinoline synthesis methods to achieve higher yields and purity. Techniques such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Diethylamino)ethylamino)quinolin-7-ol: Known for its antiplasmodial activity.
8-Hydroxyquinoline: Used to produce metal complexes with luminescent properties.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Exhibits unique electronic properties.
Uniqueness
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities. Its combination of a quinoline core with an ethylphenylamino group and a carboxylate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-14-7-6-8-15(11-14)22-20(24)13-27-19-12-18(21(25)26-2)23-17-10-5-4-9-16(17)19/h4-12H,3,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPNQHSTBMTABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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